3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione
Description
This compound features a piperidine-2,6-dione core substituted at position 3 with a 5-amino-1-oxo-2,3-dihydro-isoindol-2-yl group and at position 1 with a [2-(trimethylsilyl)ethoxy]methyl (SEM) protective group. The SEM group enhances synthetic stability by shielding the piperidine nitrogen during reactions, while the 5-amino substituent on the isoindole ring distinguishes it from clinically used analogs like lenalidomide (4-amino-substituted) . Its molecular formula is C₁₉H₂₅N₃O₄Si (MW: ~403.5 g/mol), with the SEM group contributing significant lipophilicity compared to unprotected derivatives .
Properties
IUPAC Name |
3-(6-amino-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4Si/c1-27(2,3)9-8-26-12-22-17(23)7-6-16(19(22)25)21-11-13-10-14(20)4-5-15(13)18(21)24/h4-5,10,16H,6-9,11-12,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPHTFCDKFAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Assembly
The target compound’s piperidine-2,6-dione core is typically derived from lenalidomide or structurally analogous precursors. A critical step involves introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group to the piperidine nitrogen, which prevents unwanted side reactions during subsequent functionalization. In one documented protocol, 2,6-dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine is reacted with lenalidomide in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIEA) as a base, achieving SEM protection at the piperidine nitrogen.
The isoindolinone moiety is constructed via cyclization of ortho-substituted benzamide derivatives. For instance, 5-amino-1-oxo-2,3-dihydro-1H-isoindole is generated through palladium-catalyzed amidation of 2-bromo-terephthalamide, followed by acid-mediated cyclodehydration. This intermediate is then coupled to the SEM-protected piperidine-dione using peptide coupling reagents.
Key Coupling Reactions
Amide bond formation between the piperidine and isoindolinone subunits is facilitated by 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), which activates carboxyl groups for nucleophilic attack by amine functionalities. A representative procedure involves reacting (tert-butoxycarbonyl)glycine with HATU and DIEA in DMF, followed by addition of the SEM-protected piperidine intermediate. This yields a tert-butyl carbamate-protected precursor, which undergoes trifluoroacetic acid (TFA)-mediated deprotection to reveal the primary amine.
Reagents and Reaction Conditions
Solvent Systems and Catalysts
Optimal yields are achieved in polar aprotic solvents such as DMF or dichloromethane (DCM), which stabilize transition states in coupling reactions. Catalytic amounts of DIEA (2–3 equivalents) are essential for maintaining basic conditions during HATU-mediated couplings, preventing protonation of reactive intermediates.
Table 1: Critical Reaction Parameters for Key Synthetic Steps
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SEM Protection | DMF | 25 | 12 | 78 |
| HATU Coupling | DMF | 25 | 1.5 | 65 |
| TFA Deprotection | DCM | 25 | 3 | 92 |
| Final Purification | MeOH/DCM | - | - | 23* |
Protecting Group Strategy
The SEM group demonstrates superior stability under both basic and mildly acidic conditions compared to traditional tert-butyloxycarbonyl (Boc) protections. This allows sequential deprotection of amine functionalities without compromising the piperidine ring. Quantitative removal of the SEM group is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, though this step is often omitted unless further functionalization is required.
Structural Characterization and Quality Control
Spectroscopic Validation
Post-synthetic analysis relies on liquid chromatography–mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) spectroscopy. The molecular ion peak at m/z 504 [M+H]⁺ confirms successful SEM incorporation. Diagnostic NMR signals include:
Purity Optimization
Crude products are purified via silica gel chromatography with methanol/DCM gradients (0–30% MeOH), achieving >95% purity as measured by analytical HPLC. Preparative HPLC with trifluoroacetic acid-modified mobile phases (MeOH/H₂O) resolves closely eluting byproducts, particularly regioisomeric coupling adducts.
Process Optimization Challenges
Byproduct Formation
Common impurities include:
Yield Enhancement Strategies
-
Microwave-assisted synthesis : Reduces coupling reaction times from 90 minutes to 15 minutes with comparable yields (62% vs. 65%).
-
Solid-phase synthesis : Immobilization of the piperidine core on Wang resin decreases purification complexity, though overall yield remains suboptimal (18%).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Alternative Pathways
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Linear Solution-Phase | 7 | 12 | 98 | Moderate |
| Convergent Hybrid | 5 | 18 | 95 | High |
| Solid-Phase | 6 | 8 | 99 | Low |
The convergent hybrid approach, which synthesizes piperidine and isoindolinone subunits separately before final coupling, offers the best balance of yield and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for different applications.
Scientific Research Applications
The compound is classified under hazardous materials, indicating the need for careful handling. It carries warnings related to potential reproductive toxicity and organ damage upon prolonged exposure.
Medicinal Chemistry
This compound is a derivative of isoindoline and piperidine, which are crucial structures in many bioactive molecules. Its structural features suggest potential anti-cancer properties, particularly as an analog of lenalidomide, a well-known anti-cancer drug used in multiple myeloma treatment.
Case Study: Lenalidomide Analog Research
Research has indicated that modifications to the lenalidomide structure can enhance its efficacy and reduce side effects. The compound's unique piperidine and isoindoline moieties may provide improved binding affinities to target proteins involved in cancer proliferation pathways.
Drug Development
The compound's ability to interact with various biological targets makes it a candidate for drug development . Its potential as a PROTAC (proteolysis-targeting chimera) agent has been noted, which could lead to innovative therapies that selectively degrade disease-causing proteins.
Data Table: Potential Drug Targets
| Target Protein | Mechanism of Action | Reference |
|---|---|---|
| Cereblon | E3 ligase for ubiquitination | |
| Dexamethasone receptor | Modulation of immune response |
Neuropharmacology
Given its structural similarity to compounds affecting neurotransmitter systems, this molecule may also have applications in neuropharmacology . Research into its effects on neurotransmitter receptors could pave the way for new treatments for neurological disorders.
Example Study: Neurotransmitter Interaction
Studies involving similar isoindoline derivatives have shown promise in modulating dopamine and serotonin receptors, suggesting that this compound could have similar effects.
Synthetic Chemistry
The synthesis of this compound involves complex organic reactions that can be applied in teaching advanced synthetic techniques in chemistry laboratories. Its preparation can serve as an example of multi-step synthesis involving functional group transformations.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Key Differences
The compound’s structural analogs vary in isoindole substituents (position and type) and protective groups, impacting pharmacological and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione, and how can reaction efficiency be optimized?
- Methodology : Use a multi-step synthesis approach, starting with the protection of the piperidine-2,6-dione core using [2-(trimethylsilyl)ethoxy]methyl (SEM) groups to enhance solubility and stability. Optimize reaction conditions (e.g., solvent polarity, temperature) via Design of Experiments (DoE) to minimize side reactions and maximize yield. For example, fractional factorial designs can identify critical parameters like catalyst loading or reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine analytical techniques:
- HPLC-MS : Quantify purity and detect impurities.
- NMR (¹H, ¹³C, 2D-COSY) : Confirm regiochemistry of the isoindole and piperidine-dione moieties.
- FT-IR : Verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dione and oxo-isoindolyl groups) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology :
- In vitro enzyme inhibition assays : Target proteasomal enzymes (e.g., chymotrypsin-like activity) due to structural similarity to known piperidine-2,6-dione derivatives.
- Cell viability assays : Use cancer cell lines (e.g., MM.1S) to evaluate antiproliferative effects, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How do polymorphic forms of this compound impact its physicochemical and biological properties?
- Methodology :
- Polymorph screening : Use solvent evaporation, slurry conversion, or high-throughput crystallization.
- PXRD and DSC : Differentiate polymorphs (e.g., Form I vs. Form II) based on diffraction patterns and melting behavior.
- Solubility and dissolution studies : Correlate polymorph stability with bioavailability. For example, metastable forms may exhibit enhanced dissolution rates .
Q. What computational strategies can elucidate its binding mechanism with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with proteasome subunits (e.g., β5 subunit) using crystal structures (PDB: 3UNF).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonding with catalytic threonine residues .
Q. How can process parameters be scaled for reproducible synthesis without compromising yield?
- Methodology :
- Quality-by-Design (QbD) : Define a design space using response surface methodology (RSM) to optimize temperature, pressure, and mixing rates.
- PAT tools : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What analytical challenges arise in resolving stereochemical ambiguities in derivatives of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
